![molecular formula C19H22BrNO3 B14567383 5-Bromo-N-{2-[4-(3-hydroxypropyl)phenyl]ethyl}-2-methoxybenzamide CAS No. 61630-18-0](/img/structure/B14567383.png)
5-Bromo-N-{2-[4-(3-hydroxypropyl)phenyl]ethyl}-2-methoxybenzamide
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Overview
Description
5-Bromo-N-{2-[4-(3-hydroxypropyl)phenyl]ethyl}-2-methoxybenzamide is a complex organic compound that features a bromine atom, a hydroxypropyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-{2-[4-(3-hydroxypropyl)phenyl]ethyl}-2-methoxybenzamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.
Reduction: The acyl group is then reduced to an alkane.
Substitution: The bromine atom is introduced via a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-{2-[4-(3-hydroxypropyl)phenyl]ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include sodium iodide (NaI) and copper(I) iodide (CuI).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone or aldehyde, while substitution of the bromine atom can yield various substituted benzamides .
Scientific Research Applications
5-Bromo-N-{2-[4-(3-hydroxypropyl)phenyl]ethyl}-2-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-N-{2-[4-(3-hydroxypropyl)phenyl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and hydroxypropyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bromopride: A substituted benzamide with similar structural features, used as an antiemetic.
Metoclopramide: Another benzamide derivative with prokinetic and antiemetic properties.
Uniqueness
5-Bromo-N-{2-[4-(3-hydroxypropyl)phenyl]ethyl}-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxypropyl group and methoxybenzamide moiety differentiate it from other similar compounds, potentially leading to unique applications and effects .
Properties
CAS No. |
61630-18-0 |
---|---|
Molecular Formula |
C19H22BrNO3 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
5-bromo-N-[2-[4-(3-hydroxypropyl)phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C19H22BrNO3/c1-24-18-9-8-16(20)13-17(18)19(23)21-11-10-15-6-4-14(5-7-15)3-2-12-22/h4-9,13,22H,2-3,10-12H2,1H3,(H,21,23) |
InChI Key |
VRKCVPSSDNIEOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NCCC2=CC=C(C=C2)CCCO |
Origin of Product |
United States |
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